molecular formula C14H11F4N B142745 N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline CAS No. 332903-60-3

N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline

Cat. No. B142745
M. Wt: 269.24 g/mol
InChI Key: FMBNMGDVELSOJQ-UHFFFAOYSA-N
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Description

Compounds with the N-phenyl group, such as N-(4-Ethylphenyl)maleimide, are organic compounds that often serve as valuable intermediates in the synthesis of numerous polymers and other organic compounds . They can manifest as white crystalline solids .


Synthesis Analysis

The synthesis of similar compounds, like N,N’-dimethylacrylamide (DMAM)/acrylic acid (AA) hydrogel, involves using N,N’-methylenebisacrylamide as a cross-linking agent and AIBN as an initiator .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by techniques such as single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, the compound 4-ethylphenyl sulfate (4EPS), a GI tract-derived metabolite, has been found to alter brain activity and behavior when present at elevated levels .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For instance, N-(4-Ethylphenyl)maleimide is a white crystalline solid with a melting point of 142° C and a boiling point of 212° C .

Safety And Hazards

The safety and hazards associated with these compounds can also vary. For instance, 4-Ethylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Research into these compounds is ongoing. For instance, recent research has shown that gut-microbiome-derived metabolites, such as 4-Ethylphenol, can modulate neurological health and function .

properties

IUPAC Name

N-(4-ethylphenyl)-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N/c1-2-8-3-5-9(6-4-8)19-14-12(17)10(15)7-11(16)13(14)18/h3-7,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBNMGDVELSOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline

Synthesis routes and methods I

Procedure details

4-Ethylaniline (242.36 g; 2.00 mol) is dissolved in dry tetrahydrofuran (900 ml). A solution of n-BuLi (2.5 M in hexanes, 800 ml; 2.00 mol) is added under N2 with cooling maintaining the reaction temperature below 15°. After stirring for 1 hour at 10°, neat pentafluorobenzene (168.06 g; 1.00 mol) is added with cooling to the mixture, keeping the temperature at 10-20°. The reaction is stirred at ambient temperature for 1.5 hours, then aqueous HCl (6 N; 500 ml) is added slowly with vigorous stirring and cooling, keeping the reaction temperature below 35°. The quenched reaction is stirred at ambient temperature for 0.5-18 hours. The aqueous layer is separated, and the organic phase is concentrated under reduced pressure (30-150 mm) to one-fourth volume. The concentrate is diluted with heptane (300 ml) and extracted with water (300 ml). The separated top organic layer is stirred over 230-400 mesh silica gel (50 g) and filtered. The filter cake is washed with heptane (4×50 ml). The combined filtrate and washings are concentrated under reduced pressure (20-30 mm) to give solid crude product. This material is recrystallized from hot heptane (200 ml) and collected at 0°. This solid is washed with cold heptane (100 ml) and dried under reduced pressure at 40° to give pure N-(2′,3′,5′,6′-tetrafluorophenyl)-4-ethylaniline.
Quantity
242.36 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
168.06 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2,3,5,6-tetrafluoroaniline (4.5 g, 27.3 mmol), 4-ethylbromobenzene (5.0 g, 27 mmol), toluene (50 ml), sodium tert-butoxide (4.67 g, 48 mmol), tri-tert-butylphosphin (217 mg, 1.07 mmol) and bis-dibenzylideneacetone-palladium(0) (260 mg, 0.45 mmol) is heated under nitrogen to 85° C. for 15.5 h. The mixture is cooled to room temperature and water (30 ml), concentrated hydrochloric acid (20 ml) and hyflo are added. After stirring for 45 minutes, the mixture is filtered and the organic phase is washed with water three times. The solvent is evaporated in vacuo and the residue is chromatographed on silica using hexane/toluene (9:1 to 3:1) affording N-(2′,3′,5′,6′-tetrafluorophenyl)-4-ethylanilin as a liquid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
217 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis-dibenzylideneacetone palladium(0)
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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